Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate is a versatile organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylate ester group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound often begins with the protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Bromination: The next step involves the bromination of the protected amino acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with various nucleophiles, such as sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or methanol.
Substitution: NaI, acetone, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Iodides or other substituted products.
Scientific Research Applications
Chemistry: This compound is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of peptides and proteins, aiding in the study of biological processes. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of various polymers and materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate exerts its effects depends on its specific application. For instance, in peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The Boc group is particularly useful for its stability under acidic conditions and ease of removal under mild basic conditions.
Molecular Targets and Pathways Involved:
In medicinal chemistry, the compound may interact with enzymes or receptors, modulating biological pathways related to disease states.
In polymer synthesis, it may participate in reactions that form cross-linked structures, enhancing material properties.
Comparison with Similar Compounds
Methyl 2-bromo-3-[(methoxy)carbonyl]amino]propanoate: Similar structure but with a methoxy group instead of tert-butoxy.
Methyl 2-bromo-3-[(ethoxy)carbonyl]amino]propanoate: Similar structure but with an ethoxy group instead of tert-butoxy.
Methyl 2-bromo-3-[(propoxy)carbonyl]amino]propanoate: Similar structure but with a propoxy group instead of tert-butoxy.
Uniqueness: Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate stands out due to the steric hindrance provided by the tert-butoxy group, which offers greater stability and selectivity in reactions compared to its counterparts with smaller alkoxy groups.
Properties
IUPAC Name |
methyl 2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMKEZZBUQPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207950-16-0 |
Source
|
Record name | methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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